molecular formula C22H17N3OS2 B5071707 4-methyl-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

4-methyl-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

Cat. No.: B5071707
M. Wt: 403.5 g/mol
InChI Key: KYODUUAMPCOYDY-UHFFFAOYSA-N
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Description

4-methyl-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a naphthalene ring, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Benzamide Moiety: The benzamide group is formed by reacting the intermediate product with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methyl-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-naphthalen-1-yl-benzamide: Similar structure but lacks the thiazole ring.

    N-(1-naphthalen-1-yl-ethyl)-benzamide: Contains a naphthalene ring and benzamide moiety but differs in the substitution pattern.

Uniqueness

4-methyl-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-N-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS2/c1-14-9-11-16(12-10-14)20(26)24-21(27)25-22-23-19(13-28-22)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYODUUAMPCOYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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